molecular formula C8H8INO4 B8765287 4-Iodo-5-nitro-1,2-dimethoxybenzene CAS No. 14120-13-9

4-Iodo-5-nitro-1,2-dimethoxybenzene

Cat. No. B8765287
CAS RN: 14120-13-9
M. Wt: 309.06 g/mol
InChI Key: JTESSAIGBDTIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-5-nitro-1,2-dimethoxybenzene is a useful research compound. Its molecular formula is C8H8INO4 and its molecular weight is 309.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Iodo-5-nitro-1,2-dimethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-5-nitro-1,2-dimethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

14120-13-9

Product Name

4-Iodo-5-nitro-1,2-dimethoxybenzene

Molecular Formula

C8H8INO4

Molecular Weight

309.06 g/mol

IUPAC Name

1-iodo-4,5-dimethoxy-2-nitrobenzene

InChI

InChI=1S/C8H8INO4/c1-13-7-3-5(9)6(10(11)12)4-8(7)14-2/h3-4H,1-2H3

InChI Key

JTESSAIGBDTIRH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])I)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

4,5-Diiodo-1,2-dimethoxybenzene (8.8 g, 23 mmol) was added into acetic acid (300 mL), and the mixture was heated to 100° C. to dissolve the solid. The clear mixture was then cooled to room temperature followed by dropwise addition of nitric acid (68-70%, 120 mL). The reaction mixture was stirred at room temperature overnight and then poured into ice-water (200 mL). The mixture was extracted by CH2Cl2 (100 mL) three times. The combined organic phase was washed with saturated NaHCO3 solution (200 mL), brine (100 mL), and dried over Na2SO4, concentrated in vacuo, and the residue was purified by silica gel column chromatography to yield 4-iodo-5-nitro-1,2-dimethoxybenzene (5.25 g, 75%). 1H NMR (400 MHz, CDCl3): δ 7.60 (s, 1H, Ph-H), 7.38 (s, 1H, Ph-H), 3.98 (s, 3H, OCH3), 3.92 (s, 3H, OCH3).
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three

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